ゲニステイン 8-C-グルコシド

説明

Synthesis Analysis

The synthesis of genistein 8-C-glucoside and related isoflavone C-glycosides has been achieved through several synthetic routes. Notably, Sato et al. reported the first total synthesis of genistein and orobol 8-C-beta-D-glucopyranosides from 2,4-di-O-benzylphloroacetophenone, achieving overall yields of 39% and 41%, respectively. This synthesis involves key steps such as C-glycosylation, aldol condensation to form chalcones, oxidative rearrangement to form isoflavones, and final debenzylation by hydrogenolysis (Sato, Hiroe, Kumazawa, & Onodera, 2006).

Molecular Structure Analysis

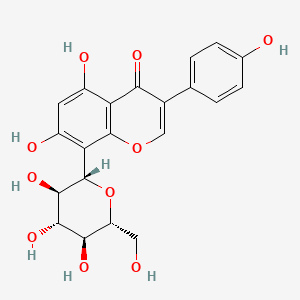

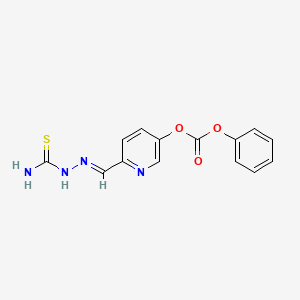

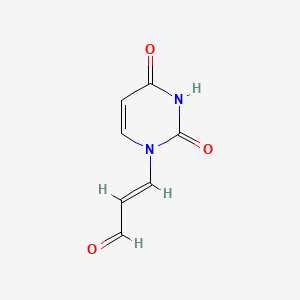

The molecular structure of genistein 8-C-glucoside features a genistein moiety linked to a glucose unit through a C-C bond at the 8 position of genistein. The structural characterization and fragmentation patterns have been studied using high-resolution mass spectrometry, revealing insights into the stability and reactivity of this glycosidic linkage (March, Miao, Metcalfe, Stobiecki, & Marczak, 2004).

Chemical Reactions and Properties

Genistein 8-C-glucoside participates in various chemical reactions characteristic of flavonoids and glycosides. These include glycosylation and deglycosylation, interaction with enzymes and DNA, and antioxidative reactions. The compound's interaction with DNA has been highlighted, showing potential intercalative properties and the ability to form hydrogen bonds, suggesting implications for its biological activity (Li, Yu, Hu, & Cao, 2008).

Physical Properties Analysis

The physical properties of genistein 8-C-glucoside, such as solubility, play a crucial role in its biological availability and effectiveness. Techniques like glycosylation have been used to enhance its water solubility, thus improving its pharmacological potential. Enzymatic modification to form soluble inclusion complexes has been explored to increase solubility and stability, indicating a significant direction for enhancing the utility of genistein glycosides (Li, Roh, Shim, Mikami, Baik, Park, & Park, 2005).

Chemical Properties Analysis

The chemical behavior of genistein 8-C-glucoside, including its reactivity and stability, is central to its biological functions. Its glycosidic structure contributes to its antioxidant properties, modulating oxidative stress and potentially offering protection against various oxidative damage. Studies have demonstrated the antioxidative capacity of genistein glycosides, further underlining the therapeutic potential of these compounds (Zavodnik, Zavodnik, Lapshina, Shkodich, Bryszewska, & Buko, 2000).

科学的研究の応用

酵母における生合成

ゲニステイン 8-C-グルコシドは、サッカロマイセス・セレビシエにおいて新規に合成されました . これは、イソフラボンシンターゼ、シトクロムP450レダクターゼ、および2-ヒドロキシイソフラボンデヒドラターゼの異なる組み合わせを試験し、その後経路の多コピー統合を行うことで達成されました . 最適化された株は、10.03 mg/Lのゲニステイン-8-C-グルコシドを産生しました .

細胞毒性

ゲニステイン 8-C-グルコシドは、ヒトSK-OV-3卵巣癌細胞株に対して細胞毒性を示しました . ゲニステインとゲニステイン-8-C-グルコシドの両方とも、細胞増殖を阻害し、アポトーシス細胞死を誘導し、ミトコンドリア膜電位の喪失を引き起こしました .

アポトーシスの誘導

ゲニステイン 8-C-グルコシドは、アポトーシス(プログラムされた細胞死のプロセス)を誘導することがわかりました . この特性は、がん治療に潜在的に役立つ可能性があります。

ミトコンドリア膜脱分極の誘導

ゲニステイン 8-C-グルコシドは、ミトコンドリア膜の脱分極を誘導することができます . これは、アポトーシスの初期段階における重要なイベントです。

化学療法の可能性

ゲニステインとゲニステイン-8-C-グルコシドの組み合わせは、卵巣癌治療の潜在的な化学療法候補として提案されています .

発情周期と生殖能力への影響

ラットモデルでは、ゲニステインは発情周期、卵巣分化、生殖能力に有意な影響を与えることがわかりました . この研究はゲニステインを使用して行われましたが、誘導体であるゲニステイン-8-C-グルコシドも同様の影響を与える可能性があります。

作用機序

Target of Action

Genistein 8-C-glucoside (G8CG) primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, cell signaling, and apoptosis .

Mode of Action

G8CG interacts with its target, the mitochondria, by inducing mitochondrial membrane depolarization . This interaction leads to changes in the mitochondrial function, including blocking oxidative phosphorylation (OXPHOS), inhibiting oxygen consumption rate (OCR), increasing reactive oxygen species (ROS) production, and diminishing mitochondrial membrane potential (MMP) .

Biochemical Pathways

The action of G8CG affects the oxidative phosphorylation pathway . This pathway is crucial for ATP production in cells. By blocking this pathway, G8CG disrupts the normal energy production process in cells, leading to increased ROS production and decreased MMP .

Result of Action

The primary result of G8CG’s action is the induction of apoptosis , or programmed cell death . This is achieved through the depolarization of the mitochondrial membrane, disruption of energy production, and increase in ROS production .

Action Environment

The action, efficacy, and stability of G8CG can be influenced by various environmental factors. For instance, the concentration of G8CG can impact its cytotoxic activity, as seen in studies where different concentrations of G8CG were used on human SK-OV-3 ovarian carcinoma cells . .

将来の方向性

The main positive effects of genistein refer to the protection against cardiovascular diseases and the decrease of the incidence of some types of cancer, especially breast cancer . Further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . The pharmacological activities resulting from the experimental studies of this review support the traditional uses of genistein .

特性

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWJJOYYZFELEZ-FFYOZGDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415186 | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66026-80-0 | |

| Record name | Genistein 8-C-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein 8-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)

![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)